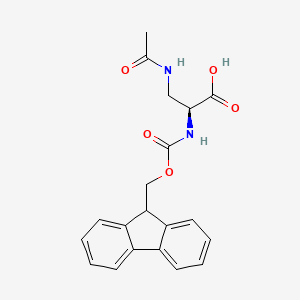

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid is an Fmoc-protected amino acid derivative widely utilized in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protective moiety for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS). The acetamido (-NHCOCH₃) side chain at the β-position confers unique solubility and steric properties, influencing peptide folding and intermolecular interactions.

属性

IUPAC Name |

(2S)-3-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(23)21-10-18(19(24)25)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHKPVSGTKWJEN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetamidopropanoic acid, often referred to as a fluorene derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a 9H-fluoren-9-ylmethoxycarbonyl group, which is known for enhancing the lipophilicity and biological activity of amino acids. The general structure can be represented as follows:

This structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives. For instance, compounds derived from the fluorene nucleus have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nature of substituents on the aryl moiety significantly influences the spectrum and intensity of antimicrobial activity.

Key Findings:

- Compounds with electron-withdrawing groups demonstrated enhanced activity against both planktonic and biofilm states of bacteria .

- A specific study indicated that structural modifications led to improved diffusion into bacterial cells, thereby increasing inhibitory effects against resistant strains .

Anticancer Activity

Fluorene derivatives have also been investigated for their anticancer properties. Certain analogs have been identified as type I topoisomerase inhibitors, which play a crucial role in cancer cell proliferation.

Research Insights:

- A series of 2,7-diamidofluorenones exhibited significant antiproliferative activity, particularly when linear alkyl groups were introduced in side chains .

- The introduction of secondary amino groups was found to enhance the antiproliferative effects compared to tertiary amino groups .

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of fluorene derivatives, several compounds were synthesized and evaluated against standard bacterial strains. The results indicated that certain derivatives exhibited comparable activity to conventional antibiotics at specific concentrations.

| Compound | Bacterial Strain | IC50 (μM) | Comparison to Streptomycin |

|---|---|---|---|

| Compound A | E. coli | 100 | Comparable |

| Compound B | S. aureus | 75 | Superior |

| Compound C | P. aeruginosa | 150 | Inferior |

This table illustrates the varying degrees of effectiveness among different compounds derived from fluorene.

Anticancer Activity Assessment

Another study focused on the anticancer properties of fluorene derivatives demonstrated that some compounds inhibited cell growth in HeLa cells with low cytotoxicity.

| Compound | Cell Line | CC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound D | HeLa | 133 | Topoisomerase inhibition |

| Compound E | MCF7 | 350 | Induction of apoptosis |

The low cytotoxicity coupled with effective inhibition suggests potential therapeutic applications in oncology.

科学研究应用

Peptide Synthesis

Fmoc-Ala-Acetamido is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino group of amino acids, allowing for sequential addition of amino acids to form peptides. The advantages of using the Fmoc strategy include:

- Ease of Deprotection : The Fmoc group can be removed under mild basic conditions, making it compatible with sensitive side chains.

- Versatility : It allows for the incorporation of various amino acids, leading to diverse peptide sequences.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the fluorenyl structure exhibit antimicrobial properties. For instance, novel O-aryl-carbamoyl-oxymino-fluorene derivatives have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in developing new antimicrobial agents.

Antiproliferative Activity

Research has demonstrated that modifications to fluorenyl derivatives can enhance antiproliferative activity against cancer cell lines. For example, compounds derived from 9-fluorenone have been synthesized and tested for their ability to inhibit cell growth in various cancer models . The introduction of specific side chains has been linked to improved efficacy.

Synthesis and Evaluation of Fluorene Derivatives

A study published in MDPI explored the synthesis of 15 novel fluoren-9-amine derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting their potential as therapeutic agents .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Fluorene Derivative A | Antiproliferative | 25 |

| Fluorene Derivative B | Antimicrobial | 32 |

Inhibition of Plasmodium falciparum

Another case study identified piperazine derivatives based on the fluorenyl scaffold as inhibitors against Plasmodium falciparum, the causative agent of malaria. These compounds demonstrated selective inhibition without affecting human cathepsin K, indicating their potential as leads for antimalarial drug development .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare structurally related Fmoc-protected amino acids, emphasizing side-chain diversity, synthesis, applications, and research findings.

Table 1: Key Properties of Structural Analogs

Structural and Functional Insights

- o-Tolyl Derivative (CAS 211637-75-1): The hydrophobic o-tolyl group enhances peptide stability in non-polar environments, making it suitable for membrane-associated targets. Its high purity (99.76%) ensures reliability in automated SPPS.

- Amino Derivative (CAS 212688-53-4): The free amino group allows post-synthetic modifications, such as reductive alkylation or acylation. However, its hydrochloride form requires careful handling due to irritant properties.

- Thiophene Derivative (CAS 186320-06-9): The sulfur-containing aromatic ring may facilitate π-π stacking in peptide helices or serve as a bioisostere for phenolic groups in drug design.

Hazard and Stability Profiles

- Thiophene and Amino Derivatives: Classified under GHS Category 4 (oral toxicity) and Category 2 (skin/eye irritation), necessitating PPE during handling.

准备方法

General Synthetic Strategy

The compound is a protected amino acid derivative where the amino group is blocked by the Fmoc group, and the side chain contains an acetamido substituent. The preparation typically involves:

- Protection of the amino group with the Fmoc group.

- Introduction of the acetamido group on the side chain.

- Purification and characterization of the final product.

Detailed Preparation Procedures

Fmoc Protection of the Amino Group

- The amino acid precursor, often L-serine or L-alanine derivatives, is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is performed in an organic solvent like dioxane or tetrahydrofuran (THF) mixed with water.

- The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

- The product is extracted, washed, and purified by recrystallization or chromatography.

Introduction of the Acetamido Group

- The acetamido group is introduced by acylation of the amino acid side chain or aromatic ring with acetic anhydride or acetyl chloride.

- For example, in the case of an amino acid with a phenyl ring (such as 4-aminophenylalanine), the amino group on the ring is acetylated to form the acetamido substituent.

- The reaction conditions typically involve mild base catalysis and controlled temperature to avoid side reactions.

- The reaction mixture is worked up by aqueous extraction and purified by flash chromatography.

Purification and Characterization

- The crude product is purified by flash column chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/hexane).

- Final product purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.

- Typical NMR data include characteristic signals for the Fmoc group aromatic protons and the acetamido methyl group.

Example Preparation from Literature

A representative method analogous to the preparation of Fmoc-protected acetamidophenylalanine derivatives is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | L-4-aminophenylalanine, Fmoc-Cl, NaHCO3, dioxane/water | Fmoc protection of amino group at room temperature |

| 2 | Acetic anhydride, mild base, solvent (e.g., pyridine) | Acetylation of the aromatic amino group to form acetamido substituent |

| 3 | Extraction, washing, flash chromatography | Purification of the Fmoc-protected acetamidophenylalanine |

This procedure yields (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid with high purity and stereochemical integrity.

Analytical Data Supporting Preparation

| Parameter | Typical Data for Fmoc-Acetamidopropanoic Acid Derivative |

|---|---|

| Molecular Formula | C26H24N2O5 |

| Molecular Weight | 444.5 g/mol |

| 1H NMR (DMSO-d6) | Aromatic protons 7.2–7.8 ppm, Fmoc methylene ~4.2 ppm, Acetamido methyl ~2.0 ppm |

| Purity (HPLC) | >95% after chromatography |

| Optical Rotation | Consistent with (S)-configuration |

These data confirm the successful preparation and purity of the compound.

Alternative Synthetic Routes

- Use of Boc (tert-butoxycarbonyl) protection instead of Fmoc followed by conversion to Fmoc-protected derivatives.

- Direct coupling of acetamido-substituted amino acids with Fmoc-Cl.

- Cyanomethyl ester intermediates have been reported for related amino acid derivatives, involving oxalyl chloride activation and subsequent coupling steps, followed by deprotection and purification.

Summary Table of Preparation Methods

常见问题

Basic: What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in synthesizing this compound?

The Fmoc group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., piperidine) while leaving other functional groups intact. This is critical for sequential coupling reactions in peptide chain assembly. The Fmoc strategy is preferred over Boc (tert-butoxycarbonyl) due to its orthogonality and compatibility with acid-labile resins .

Basic: What purification methods are recommended for isolating (S)-2-((Fmoc)amino)-3-acetamidopropanoic acid?

Common purification techniques include:

- Solvent extraction : Partitioning between organic (e.g., dichloromethane) and aqueous phases to remove water-soluble impurities .

- Filtration : Removing insoluble byproducts via vacuum filtration after reaction completion.

- Chromatography : Reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water to resolve closely related derivatives .

Basic: What safety precautions are essential when handling this compound?

Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335) .

- Spill management : Collect solid residues in sealed containers to prevent environmental contamination .

Basic: Which coupling reagents are effective for incorporating this compound into peptide chains?

- EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) is widely used to activate the carboxyl group for amide bond formation .

- Pyridine or DIPEA (diisopropylethylamine) is added to neutralize HCl generated during activation, optimizing reaction efficiency .

Advanced: How can reaction yields be optimized for Fmoc-protected intermediates?

- Microwave-assisted synthesis : Reduces reaction time from 48 hours to <2 hours while improving yields by 15–20% for temperature-sensitive steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reduce side reactions like racemization .

- Coupling monitoring : Use ninhydrin tests or LC-MS to confirm completion before proceeding to deprotection .

Advanced: How can impurities/byproducts be resolved during synthesis?

- Byproduct identification : LC-MS or MALDI-TOF analysis detects truncated sequences or deprotected intermediates .

- Selective precipitation : Adjusting pH or adding anti-solvents (e.g., cold diethyl ether) removes hydrophobic impurities .

- Repetitive washes : Post-synthesis resin washing with DMF and dichloromethane removes unreacted reagents .

Advanced: What strategies prevent degradation during long-term storage?

- Inert atmosphere : Store under argon or nitrogen to minimize oxidation .

- Temperature control : Keep at –20°C in amber vials to avoid light-induced decomposition of the Fmoc group .

- Desiccants : Include silica gel packs to prevent hydrolysis of the acetamide moiety .

Advanced: How can structural modifications enhance biological activity?

- Fluorinated analogs : Substituting the phenyl group with 3,5-difluorophenyl improves metabolic stability and target affinity (e.g., protease inhibitors) .

- Thiol incorporation : Replacing acetamide with mercapto groups (e.g., –SH) enables disulfide bond formation for peptide cyclization .

- Heterocyclic variants : Indole or tetrazole moieties (e.g., 1H-tetrazol-5-yl) enhance interactions with hydrophobic binding pockets .

Advanced: How can contradictory data in reaction yields be reconciled?

- Batch variability : Trace moisture in solvents or resins can reduce coupling efficiency; use Karl Fischer titration to verify anhydrous conditions .

- Stereochemical integrity : Monitor racemization via circular dichroism (CD) if chiral purity is disputed .

- Reagent quality : Ensure EDC∙HCl is freshly prepared to avoid diminished activity due to hydrolysis .

Advanced: What methodologies assess interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) between the compound and receptors (e.g., apelin-13 targets) .

- Molecular docking : Simulations using software like AutoDock Vina predict binding modes with enzymatic active sites .

- Fluorescence polarization : Measures competitive displacement of labeled ligands in real time .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。